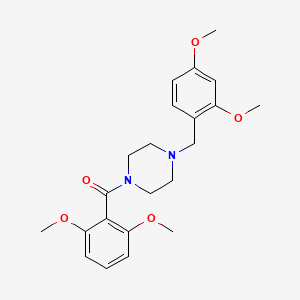![molecular formula C14H15BrN2O3S B3458235 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B3458235.png)
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
描述
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-(1,3-dioxan-2-yl)ethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-bromophenyl group: This step often involves the use of a brominated aromatic compound in a substitution reaction.
Attachment of the 2-(1,3-dioxan-2-yl)ethylsulfanyl group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl groups or oxadiazole rings.
作用机制
The mechanism of action of 2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the sulfanyl group can form covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
- 2-(4-fluorophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
- 2-(4-methylphenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole
Uniqueness
2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]sulfanyl}-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chlorinated, fluorinated, or methylated analogs.
属性
IUPAC Name |
2-(4-bromophenyl)-5-[2-(1,3-dioxan-2-yl)ethylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c15-11-4-2-10(3-5-11)13-16-17-14(20-13)21-9-6-12-18-7-1-8-19-12/h2-5,12H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHDWLEGSKOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCSC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,6-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3458168.png)
![1-(2,6-DIMETHOXYBENZOYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE](/img/structure/B3458170.png)

methanone](/img/structure/B3458177.png)
METHANONE](/img/structure/B3458182.png)
![(4-FLUOROPHENYL){4-[(2-METHOXY-1-NAPHTHYL)METHYL]PIPERAZINO}METHANONE](/img/structure/B3458185.png)
![1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3458196.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-(3-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3458198.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B3458202.png)
![1-{4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENOXYETHAN-1-ONE](/img/structure/B3458210.png)
![1-(4-Methoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3458214.png)


![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3458239.png)
